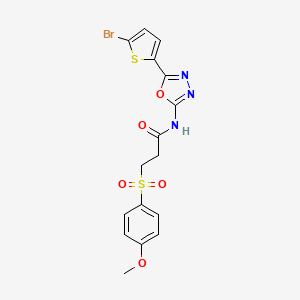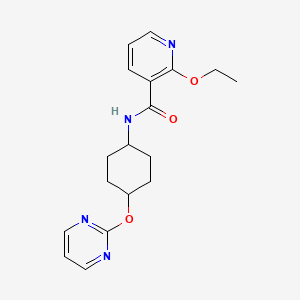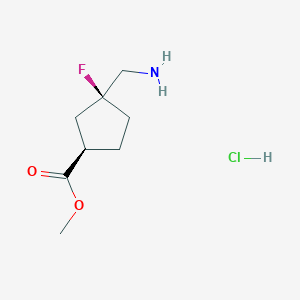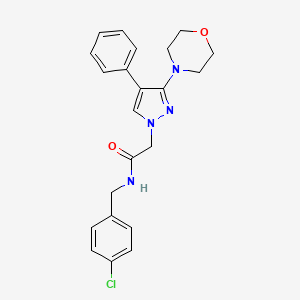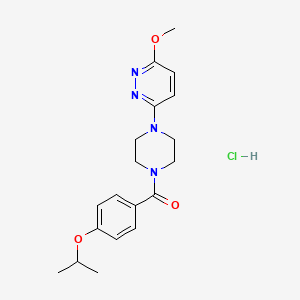![molecular formula C7H12O2 B2601964 Bicyclo[1.1.1]pentane-1,3-diyldimethanol CAS No. 1678528-03-4](/img/structure/B2601964.png)
Bicyclo[1.1.1]pentane-1,3-diyldimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[1.1.1]pentane-1,3-diyldimethanol is a unique organic compound characterized by its rigid bicyclic structure. This compound has garnered significant interest due to its potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The bicyclo[1.1.1]pentane core provides a stable and compact framework that can be functionalized to create a wide range of derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane-1,3-diyldimethanol typically involves the reaction of [1.1.1]propellane with various reagents. One common method includes the reduction of propellane using lithium 4,4′-di-tert-butylbiphenylide (LiDBB) to form 1,3-dilithiated bicyclo[1.1.1]pentane, which can then react with electrophiles to yield the desired product . Another approach involves the use of transition metal catalysts to facilitate cross-coupling reactions, forming 1,3-disubstituted bicyclo[1.1.1]pentanes .
Industrial Production Methods
Industrial production of this compound can be scaled up using light-mediated reactions and radical initiators. For example, the reaction of [1.1.1]propellane with various reagents under irradiation conditions can produce large quantities of the compound . Additionally, the haloform reaction of diketones in batch processes can yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be further transformed into the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[1.1.1]pentane-1,3-diyldimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s rigid structure allows for selective functionalization at specific positions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include transition metal catalysts, lithium reagents, and radical initiators. For example, cross-coupling reactions using palladium or nickel catalysts can form carbon-carbon bonds, while lithium reagents can facilitate the formation of dilithiated intermediates .
Major Products
The major products formed from the reactions of this compound include various 1,3-disubstituted derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which bicyclo[1.1.1]pentane-1,3-diyldimethanol exerts its effects is primarily through its ability to act as a rigid scaffold that can be functionalized to interact with specific molecular targets. The compound’s unique structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. For example, in drug design, bicyclo[1.1.1]pentane derivatives can mimic the spatial arrangement of aromatic rings, providing similar interactions with biological targets .
Comparación Con Compuestos Similares
Bicyclo[1.1.1]pentane-1,3-diyldimethanol can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound shares the same bicyclic core but has carboxylic acid groups instead of hydroxyl groups.
1,3-Disubstituted bicyclo[1.1.1]pentanes: These compounds have different substituents at the 1 and 3 positions, providing a range of functional groups for further modification.
Bicyclo[1.1.1]pentane-containing aromatic lipoxin B4 analogues: These analogues incorporate the bicyclo[1.1.1]pentane core into larger, more complex molecules for potential therapeutic applications.
The uniqueness of this compound lies in its ability to serve as a versatile scaffold that can be easily functionalized, providing a wide range of derivatives with diverse applications.
Propiedades
IUPAC Name |
[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-4-6-1-7(2-6,3-6)5-9/h8-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAXTAAJBSRXMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-N-cyclopentyl-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2601881.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2601884.png)
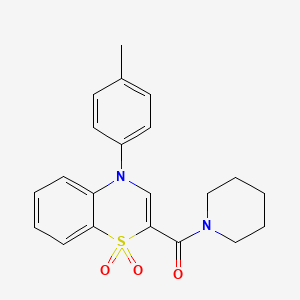
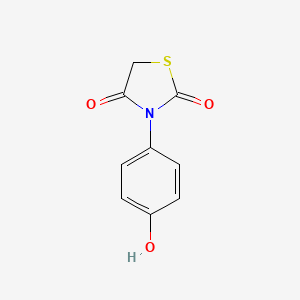
![4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine](/img/structure/B2601888.png)
acetate](/img/structure/B2601889.png)
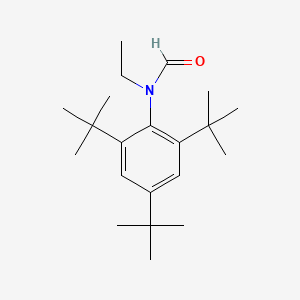
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide](/img/structure/B2601893.png)
